

Assessing the Off-Target Effects of Sulfamoyl Fluoride Probes: A Comparative Guide

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Compound of Interest

Compound Name: Sulfamoyl fluoride

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For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount to generating reliable biological insights and developing safe and effective therapeutics. This guide provides a comprehensive comparison of the off-target effects of **sulfamoyl fluoride** (SuFEx) probes against other covalent probe technologies, supported by experimental data and detailed protocols.

Sulfamoyl fluorides are emerging as a promising class of warheads for covalent probes due to their unique reactivity profile. They are considered "latent electrophiles," meaning their reactivity is highly dependent on the local protein microenvironment, which can lead to enhanced selectivity compared to more broadly reactive electrophiles. This guide delves into the experimental assessment of their off-target profiles, offering a clear comparison with other commonly used covalent modifiers.

Quantitative Comparison of Off-Target Effects

The selectivity of a chemical probe is a critical determinant of its utility. The following tables summarize quantitative data on the off-target profiles of **sulfamoyl fluoride** probes and compare them with other sulfur(VI) fluoride electrophiles and the widely used acrylamide-based inhibitor, ibrutinib.

Table 1: Comparison of Kinase and Proteome-wide Enrichment by a Panel of Sulfur(VI) Fluoride Probes

This table is derived from a chemoproteomic study that evaluated a panel of nine sulfur(VI) fluoride electrophiles, including sulfonyl fluorides, fluorosulfates, and a **sulfamoyl fluoride**, appended to a kinase inhibitor scaffold. The data highlights the number of kinases and total proteins enriched by each probe in live cells, providing a measure of their kinome selectivity and proteome-wide promiscuity.

Probe Number	Electrophile Type	Number of Enriched Kinases	Total Number of Enriched Proteins (Non-Kinases)
5a	Aryl Sulfonyl Fluoride	28	15
5b	Aryl Sulfonyl Fluoride	25	10
5c	Aryl Sulfonyl Fluoride	65	3
5d	Aryl Sulfonyl Fluoride	26	7
5e	Aryl Sulfonyl Fluoride	21	4
5f	Aryl Fluorosulfate	19	2
5g	Aryl Fluorosulfate	39	1
5h	Aryl Fluorosulfate	19	2
5i	Aryl Sulfamoyl Fluoride	3	0

Data summarized from "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome", ACS Cent. Sci. 2023.[\[1\]](#)

Table 2: Off-Target Profile of a Broad-Spectrum Sulfonyl Fluoride Kinase Probe

This table presents data for the well-characterized sulfonyl fluoride probe XO44, which is designed to target a conserved lysine in the ATP binding site of kinases.

Probe	Electrophile Type	Number of Covalently Modified Endogenous Kinases
XO44	Aryl Sulfonyl Fluoride	Up to 133

Data from "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes", J. Am. Chem. Soc. 2017.

Table 3: Off-Target Profile of the Acrylamide-Based BTK Inhibitor Ibrutinib

For comparison, this table provides information on the off-target profile of ibrutinib, a widely used covalent inhibitor that utilizes an acrylamide warhead.

Inhibitor	Warhead Type	Notable Off-Targets
Ibrutinib	Acrylamide	CSK, EGFR, ITK, and other kinases with a homologous cysteine.

Information compiled from various sources discussing ibrutinib's off-target effects.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols for Assessing Off-Target Effects

The following are detailed methodologies for key experiments used to evaluate the on- and off-target engagement of **sulfamoyl fluoride** and other covalent probes.

Activity-Based Protein Profiling (ABPP) for Target and Off-Target Identification

ABPP is a powerful chemoproteomic technique to identify the protein targets of covalent inhibitors in a complex biological system. A common workflow involves using a "clickable" version of the probe containing an alkyne or azide handle for subsequent enrichment and identification.

a) Gel-Based ABPP Workflow

This method provides a rapid visual assessment of probe labeling and selectivity.

- Cell Culture and Treatment:
 - Culture cells of interest (e.g., HEK293T, Jurkat) to ~80-90% confluency.
 - Treat cells with the **sulfamoyl fluoride** probe (or other covalent inhibitor) at various concentrations and for a defined period (e.g., 1-4 hours) in serum-free media. Include a DMSO vehicle control.
 - For competition experiments, pre-incubate cells with a non-clickable version of the inhibitor before adding the clickable probe.
- Cell Lysis:
 - Harvest cells by scraping and wash with cold PBS.
 - Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.
 - Clarify the lysate by centrifugation to remove cellular debris.
 - Determine protein concentration using a standard assay (e.g., BCA assay).
- Click Chemistry Reaction:
 - To the proteome lysate (e.g., 50 µg of protein), add the click chemistry reagents. A common cocktail includes a fluorescent azide or biotin-azide reporter tag, copper(II) sulfate (CuSO₄), a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
 - Incubate the reaction for 1 hour at room temperature.
- SDS-PAGE and In-Gel Fluorescence Scanning:
 - Quench the reaction by adding SDS-PAGE loading buffer.

- Separate the proteins on a polyacrylamide gel.
- Visualize the fluorescently labeled proteins using a gel scanner. Labeled proteins will appear as bands, and a reduction in band intensity in the competition experiment indicates on-target engagement.
- Protein Identification (for biotin-tagged probes):
 - For biotin-tagged probes, enrich the labeled proteins using streptavidin-coated beads.
 - Elute the bound proteins and identify them by mass spectrometry (LC-MS/MS).

b) Quantitative Mass Spectrometry-Based ABPP (e.g., isoTOP-ABPP)

This approach provides a more comprehensive and quantitative view of the probe's targets.

- Cell Culture and Lysis: As described in the gel-based workflow.
- Proteome Labeling and Digestion:
 - Treat the proteome lysate with the **sulfamoyl fluoride** probe.
 - Reduce and alkylate the proteins, followed by tryptic digestion.
- Enrichment and Mass Spectrometry:
 - Enrich the probe-labeled peptides using affinity purification (e.g., streptavidin beads for biotin-tagged probes).
 - Analyze the enriched peptides by LC-MS/MS to identify the labeled proteins and the specific sites of modification.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a powerful quantitative proteomic technique to differentiate between specific interactors and non-specific background binders.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Cell Labeling:
 - Culture one population of cells in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).
 - Culture a second population of cells in "heavy" medium containing stable isotope-labeled amino acids (e.g., $^{13}\text{C}_6$ -L-arginine and $^{13}\text{C}_6,^{15}\text{N}_2$ -L-lysine) for at least five cell divisions to ensure complete incorporation.
- Probe Treatment and Cell Lysis:
 - Treat the "heavy" labeled cells with the **sulfamoyl fluoride** probe and the "light" labeled cells with a vehicle control (or vice versa).
 - Lyse the two cell populations separately.
- Protein Mixing and Enrichment:
 - Combine equal amounts of protein from the "heavy" and "light" lysates.
 - Enrich the probe-labeled proteins using an affinity tag on the probe (e.g., biotin) and streptavidin beads.
- Mass Spectrometry and Data Analysis:
 - Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS.
 - Proteins that are specifically captured by the probe will show a high heavy/light ratio. Non-specific binders will have a ratio close to 1.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the assessment of off-target effects.

Activity-Based Protein Profiling (ABPP) Workflow.

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